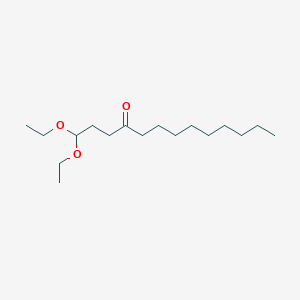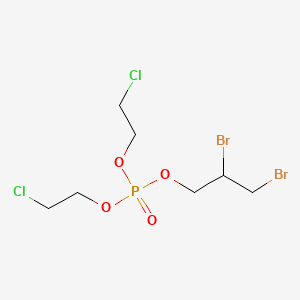![molecular formula C7H20O11S3 B14295550 [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid CAS No. 113967-52-5](/img/structure/B14295550.png)
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate is an organic compound with the molecular formula C5H12O5S. It is a derivative of methanesulfonic acid, which is an organosulfur compound. Methanesulfonic acid is known for its strong acidity and ability to dissolve a wide range of metal salts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate typically involves the reaction of methanesulfonic acid with a suitable alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of methanesulfonic acid, a precursor to [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate, involves the oxidation of dimethylsulfide or dimethyldisulfide. The process can utilize various oxidizing agents, including oxygen, chlorine, or nitric acid, depending on the desired purity and scale of production .
Análisis De Reacciones Químicas
Types of Reactions
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of [3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, while the methanesulfonate group can undergo nucleophilic substitution. These properties make the compound versatile in different chemical and biological contexts.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic acid: The parent compound, known for its strong acidity and solubility properties.
Ethyl methanesulfonate: A related ester with similar chemical properties but different reactivity due to the ethyl group.
Propanoic acid, 3-hydroxy-2-methyl-, methyl ester: Another ester with a similar structure but different functional groups.
Uniqueness
[3-Hydroxy-2-(hydroxymethyl)propyl] methanesulfonate is unique due to its combination of hydroxyl and methanesulfonate groups, which provide distinct reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its potential use in diverse fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
113967-52-5 |
|---|---|
Fórmula molecular |
C7H20O11S3 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
[3-hydroxy-2-(hydroxymethyl)propyl] methanesulfonate;methanesulfonic acid |
InChI |
InChI=1S/C5H12O5S.2CH4O3S/c1-11(8,9)10-4-5(2-6)3-7;2*1-5(2,3)4/h5-7H,2-4H2,1H3;2*1H3,(H,2,3,4) |
Clave InChI |
BYUWAVLBDIHWJO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)OCC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
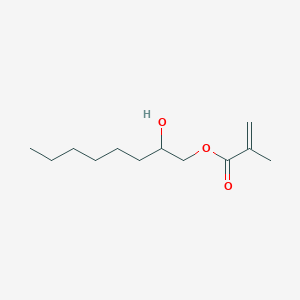
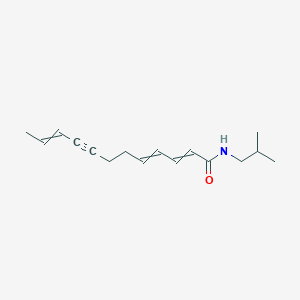
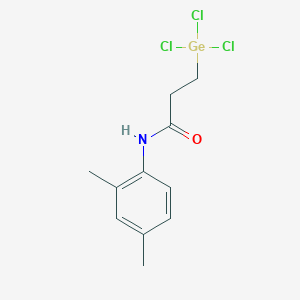

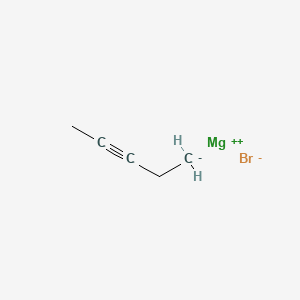



![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
